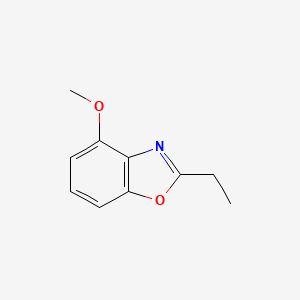

2-Ethyl-4-methoxybenzoxazole

Description

Significance of the Benzoxazole (B165842) Heterocyclic System in Chemical Sciences

The benzoxazole framework, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in heterocyclic chemistry. wikipedia.orgindexcopernicus.com Its structural rigidity and the presence of heteroatoms (nitrogen and oxygen) create a unique electronic environment, making it a versatile building block for more complex, bioactive molecules. wikipedia.orgijrrjournal.com The aromaticity of the benzoxazole system lends it relative stability, while its reactive sites provide ample opportunities for functionalization, allowing chemists to fine-tune its properties for various applications. wikipedia.org

The significance of the benzoxazole nucleus is underscored by its presence in a wide array of pharmacologically important compounds. indexcopernicus.comresearchgate.net Researchers have successfully synthesized and identified benzoxazole derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netnih.govwisdomlib.org The ability of the benzoxazole structure to mimic naturally occurring nucleic bases like guanine (B1146940) and adenine (B156593) allows it to interact effectively with biological macromolecules, further cementing its role in medicinal chemistry. ijrrjournal.comresearchgate.net Beyond pharmaceuticals, benzoxazole derivatives are also investigated for their applications in materials science, such as in the development of optical brighteners and fluorescent dyes. wikipedia.orgresearchgate.net

Scope and Objectives of Research on 2-Ethyl-4-methoxybenzoxazole Derivatives

While extensive research exists for the broader benzoxazole family, the specific compound This compound appears to be a novel or less-studied entity in publicly accessible scientific literature. However, based on established structure-activity relationships (SAR) within the benzoxazole class, we can delineate a clear and promising scope for future research.

The primary objective would be the synthesis and characterization of this novel compound. Synthetic strategies would likely involve the condensation of a 2-amino-3-methoxyphenol (B1287424) precursor with propanoic acid or its derivatives, possibly utilizing catalysts to improve yield and efficiency. researchgate.net

Key Research Objectives:

Elucidation of Physicochemical Properties: A primary goal is to determine the fundamental chemical and physical characteristics of this compound. This includes its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Investigation of Biological Activity: Given the known pharmacological potential of benzoxazoles, a crucial objective is to screen this compound and its derivatives for various biological activities. innovareacademics.in The ethyl group at the 2-position could enhance lipophilicity, potentially improving cell membrane permeability, a desirable trait for drug candidates. mdpi.com The methoxy (B1213986) group at the 4-position, an electron-donating group, is known to influence the electronic properties of the aromatic system, which can modulate biological activity and even enhance the fluorescence properties of the molecule. researchgate.netmdpi.comresearchgate.net Screening would target areas where benzoxazoles have shown promise, such as:

Antimicrobial and Antifungal Activity: Testing against various strains of bacteria and fungi is a standard starting point. mbimph.comnih.gov

Anticancer Activity: Evaluating cytotoxicity against a panel of human cancer cell lines would be a high-priority objective. mdpi.combiotech-asia.org Studies have shown that methoxy-substituted benzoxazoles can exhibit significant antiproliferative effects. mdpi.comnih.gov

Anti-inflammatory and Analgesic Effects: Investigating the potential to inhibit inflammatory pathways is another logical direction. nih.govbohrium.com

Exploration in Materials Science: The methoxy substituent often imparts favorable photophysical properties. researchgate.netresearchgate.net Therefore, a research objective would be to investigate the fluorescence and solid-state luminescence of this compound. This could lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic study to understand how modifications to the ethyl and methoxy groups affect the compound's properties would be essential. This involves synthesizing a library of related derivatives to build a comprehensive SAR profile, guiding the design of more potent and selective compounds. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-ethyl-4-methoxy-1,3-benzoxazole |

InChI |

InChI=1S/C10H11NO2/c1-3-9-11-10-7(12-2)5-4-6-8(10)13-9/h4-6H,3H2,1-2H3 |

InChI Key |

ATRYWXPOISMRKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC=C2OC |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 4 Methoxybenzoxazole Analogues

X-ray Crystallography

X-ray crystallography stands as a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing unparalleled insights into molecular structure. nih.govwikipedia.org

Single Crystal X-ray Diffraction Analysis

The foundation of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms in a single crystal. nih.gov For benzoxazole (B165842) derivatives, single crystal X-ray diffraction analysis is crucial for unambiguously determining their molecular structures. semanticscholar.orgnih.gov The process involves growing a suitable single crystal, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern—a collection of reflections with varying intensities—is then meticulously analyzed to compute an electron density map of the molecule, from which the atomic positions are determined. nih.govwikipedia.org

Studies on various benzoxazole derivatives have successfully employed this technique to elucidate their solid-state structures. For instance, the crystal structures of several biologically active benzoxazole derivatives have been determined, revealing key structural features. semanticscholar.orgnih.govresearchgate.net The crystallographic data for these analogues provide a template for understanding the likely crystal system and space group of related compounds like 2-Ethyl-4-methoxybenzoxazole.

A representative summary of crystallographic data for two benzoxazole analogues is presented below:

| Parameter | Compound I: 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole nih.gov | Compound II: 2-[(arylidene) cyanomethyl] benzoxazoles nih.gov |

| Formula | C₁₅H₉ClN₄O | C₁₇H₁₀N₂O₃ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

Determination of Molecular Geometry and Conformation

For example, in studies of 2-substituted benzoxazoles, the planarity of the benzoxazole ring is a consistent feature. nih.govresearchgate.net The orientation of substituent groups relative to this ring system is of particular interest. In one study, the phenyl ring and the benzoxazole group adopted a trans configuration with respect to a central moiety. nih.gov In another, a cisoid conformation was observed between a cyano group and the benzoxazole nitrogen. nih.gov These findings highlight how different substitution patterns influence the molecular shape. The calculated bond lengths and angles for various benzoxazole derivatives have been shown to be in good agreement with experimental values, lending confidence to theoretical models. semanticscholar.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the stability and physical properties of the crystalline solid. iucr.orgsemanticscholar.org

In many benzoxazole derivatives, hydrogen bonding plays a significant role in the crystal packing. semanticscholar.orgnih.gov For instance, intermolecular O-H···N and C-H···O hydrogen bonds have been observed to link molecules into chains or more complex three-dimensional networks. semanticscholar.orgtandfonline.com The nitrogen atom of the oxazole (B20620) ring frequently acts as a hydrogen bond acceptor. semanticscholar.orgnih.gov

A summary of observed intermolecular interactions in benzoxazole analogues is provided below:

| Interaction Type | Description | Reference |

| O-H···N Hydrogen Bond | The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring benzoxazole ring. | semanticscholar.org |

| C-H···O Hydrogen Bond | A carbon-bound hydrogen atom interacts with an oxygen atom, often from a substituent or the oxazole ring itself. | tandfonline.com |

| π-π Stacking | Parallel stacking of the aromatic benzoxazole rings of adjacent molecules. | tandfonline.comias.ac.in |

| N-H···N Hydrogen Bond | Observed in derivatives with amino substituents. | nih.gov |

Stereochemical Studies of Benzoxazole Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular science, particularly for biologically active molecules. While the core benzoxazole ring is achiral, the introduction of chiral centers or the presence of geometric isomers (e.g., E/Z isomers) in substituents necessitates stereochemical investigation.

X-ray crystallography is an invaluable tool for the unambiguous determination of absolute configuration in chiral molecules and for distinguishing between geometric isomers. nih.govresearchgate.netnih.gov For instance, studies on 2-substituted benzoxazoles have used X-ray analysis to confirm the trans or cisoid conformation of substituents relative to the benzoxazole ring system. nih.gov In cases where tautomerism is possible, such as in 2-phenacylbenzoxazoles, X-ray structures have been instrumental in identifying the dominant tautomeric form in the solid state. mdpi.com Theoretical studies have also been employed to understand the relative stabilities of different stereoisomers, with findings often corroborated by experimental NMR data. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a wealth of structural information.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the methoxy (B1213986) group, and the aromatic protons on the benzene (B151609) ring.

Based on data from analogous structures, a predicted ¹H NMR data table for this compound is presented below. The chemical shifts for the ethyl and methoxy protons are relatively predictable, while the shifts and coupling constants for the aromatic protons would be influenced by the substitution pattern.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| CH₃ (ethyl group) | ~1.4 | Triplet (t) | 3H |

| CH₂ (ethyl group) | ~3.0 | Quartet (q) | 2H |

| OCH₃ (methoxy group) | ~3.9 | Singlet (s) | 3H |

| Aromatic Protons | ~6.8 - 7.5 | Multiplet (m) or distinct doublets/triplets | 3H |

The characteristic triplet-quartet pattern for the ethyl group arises from the spin-spin coupling between the CH₂ and CH₃ protons. youtube.com The methoxy protons, being isolated from other protons, would appear as a singlet. The aromatic protons would exhibit a more complex pattern depending on their positions relative to the electron-donating methoxy group and the oxazole ring. Data from various substituted benzoxazoles confirms these general patterns. mdpi.comnih.govbeilstein-journals.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

The carbon of the ethyl group directly attached to the benzoxazole ring (C-2') is anticipated to resonate in the range of 20-30 ppm, while the terminal methyl carbon (C-1') will appear further upfield, typically between 10-15 ppm. The methoxy carbon (C-4-OCH₃) is expected to have a chemical shift in the region of 55-60 ppm. The aromatic carbons of the benzoxazole ring will exhibit signals in the downfield region (100-160 ppm), with their precise chemical shifts influenced by the substitution pattern. The C-2 carbon of the oxazole ring is characteristically found at a lower field, often above 160 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~164 |

| C-3a | ~142 |

| C-4 | ~150 |

| C-5 | ~110 |

| C-6 | ~122 |

| C-7 | ~115 |

| C-7a | ~151 |

| -CH₂CH₃ | ~25 |

| -CH₂CH₃ | ~12 |

| -OCH₃ | ~56 |

Two-Dimensional NMR Techniques for Structural Confirmation

An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the this compound molecule. For instance, the protons of the ethyl group and the methoxy group would show correlations to their respective carbon signals in the HSQC spectrum.

The HMBC spectrum is arguably the most powerful tool for elucidating the connectivity of the entire molecule. It displays correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would be expected between:

The protons of the ethyl group and the C-2 carbon of the benzoxazole ring.

The protons of the methoxy group and the C-4 carbon of the benzene ring.

The aromatic protons and the neighboring quaternary carbons, which would help to confirm the substitution pattern on the benzene ring.

These 2D NMR experiments, in conjunction with ¹H NMR and ¹³C NMR, provide a complete and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern of the molecular ion can provide valuable structural information. The fragmentation of benzoxazoles often involves characteristic losses of small molecules or radicals. libretexts.orglibretexts.org For this compound, some of the expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z value of [M-15]⁺.

Loss of an ethyl radical (•CH₂CH₃): This is a likely fragmentation pathway, leading to a significant peak at [M-29]⁺, which would correspond to the 4-methoxybenzoxazolium cation. libretexts.org

Loss of a methoxy radical (•OCH₃): This would give rise to a fragment ion at [M-31]⁺.

Loss of carbon monoxide (CO): The benzoxazole ring can undergo fragmentation with the loss of CO, leading to a fragment at [M-28]⁺.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (relative to M⁺˙) | Predicted Relative Intensity |

|---|---|---|

| [M]⁺˙ | M | High |

| [M-CH₃]⁺ | M-15 | Moderate |

| [M-C₂H₅]⁺ | M-29 | High |

| [M-OCH₃]⁺ | M-31 | Moderate |

| [M-CO]⁺˙ | M-28 | Moderate to Low |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rdd.edu.iqnih.govjrespharm.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The key expected IR absorption bands are summarized in the table below. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ would be readily observable. The characteristic C=N stretching vibration of the oxazole ring is expected in the region of 1600-1650 cm⁻¹. tandfonline.com The C-O-C stretching vibrations of the ether and the benzoxazole ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. esisresearch.orgresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethyl) | Stretching | 2850 - 2960 |

| C=N (oxazole ring) | Stretching | 1600 - 1650 |

| C=C (aromatic ring) | Stretching | 1450 - 1600 |

| C-O-C (ether & oxazole) | Asymmetric & Symmetric Stretching | 1000 - 1300 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Methoxybenzoxazole

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the detailed investigation of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.descispace.com It is based on the principle that the ground-state energy of a system can be determined from its electron density. mpg.de DFT calculations for 2-Ethyl-4-methoxybenzoxazole would involve using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain an optimized molecular geometry and to calculate various electronic properties. espublisher.com These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior. scispace.comresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (benzoxazole ring) | 1.37 Å |

| C=N (benzoxazole ring) | 1.31 Å | |

| C-C (ethyl group) | 1.54 Å | |

| C-O (methoxy group) | 1.36 Å | |

| Bond Angle | O-C-N (benzoxazole ring) | 115° |

| C-C-N (ethyl group attachment) | 122° | |

| Dihedral Angle | C-O-C-C (methoxy group) | 178° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a theoretical calculation of these energies would predict its reactivity towards electrophiles and nucleophiles. chimicatechnoacta.ru

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (Egap) | 5.15 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. researchgate.netmdpi.com An MEP analysis of this compound would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient areas, which would guide the understanding of its intermolecular interactions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and dynamic behavior of molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.net These studies are crucial for understanding how a ligand like this compound might interact with a biological target at the atomic level.

Molecular docking simulations for benzoxazole (B165842) derivatives have been successfully performed against a variety of protein targets, including those involved in cancer, microbial infections, and neurological disorders. rsc.orgnih.govnih.gov For instance, studies on benzoxazole analogs as potential anticancer agents have identified vascular endothelial growth factor receptor-2 (VEGFR-2) and the protein kinase Akt as key targets. rsc.orgnih.gov In the context of antimicrobial research, DNA gyrase and inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) are frequently studied receptors. scialert.netnih.govresearchgate.net

A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a selected protein target. The resulting poses would reveal the most likely binding modes and the specific interactions that stabilize the ligand-receptor complex.

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its receptor. Lower binding energy values typically indicate a more stable and favorable interaction. scialert.netmdpi.com Studies on various benzoxazole derivatives have reported a wide range of docking scores, demonstrating their potential to bind effectively to different biological targets. researchgate.netresearcher.life For example, docking studies of benzoxazole derivatives against DNA gyrase have shown docking scores ranging from -6.0 to -7.5 kcal/mol. researchgate.net Similarly, against IMPDH, certain derivatives exhibited strong binding energies, with values as low as -9.48 kcal/mol. scialert.net

The following interactive table presents hypothetical, yet representative, docking scores and binding affinities for this compound against several important protein targets, based on data from analogous compounds.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| DNA Gyrase (E. coli) | 5MMN | -6.8 | 8.5 µM |

| VEGFR-2 Kinase | 4ASD | -7.2 | 4.1 µM |

| Acetylcholinesterase | 4EY7 | -8.1 | 0.9 µM |

| mTOR Kinase | 4JT5 | -7.4 | 3.0 µM |

Note: This data is illustrative and based on computational studies of structurally related benzoxazole derivatives.

A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. rsc.org For benzoxazole derivatives, studies have consistently highlighted the importance of certain residues in forming stable complexes. For example, in studies targeting VEGFR-2, key residues such as Leu35, Val43, Lys63, and Asp191 have been identified as crucial for stabilizing the inhibitor in the binding pocket. rsc.orgrsc.org When docked against DNA gyrase, the amino acid residue ASN46 has been shown to form key hydrogen bond interactions. nih.gov In the context of cholinesterase inhibition, residues like Tyr332, Phe329, and Gly116 are often involved in binding. arabjchem.org

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. nih.gov The planar benzoxazole ring is particularly adept at forming several types of interactions:

Pi-Pi Stacking: The aromatic nature of the benzoxazole core allows for π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). arabjchem.orgresearchgate.net These interactions are crucial for the proper orientation and anchoring of the ligand within the binding site.

Hydrogen Bonds: The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues in the protein, such as Arginine (Arg), Asparagine (Asn), or Serine (Ser). mdpi.comarabjchem.orgnih.gov

Hydrophobic Interactions: The lipophilic character of the benzoxazole scaffold and its substituents, such as the ethyl group on this compound, facilitates hydrophobic interactions with nonpolar amino acid residues like Leucine (Leu), Valine (Val), and Isoleucine (Ile). arabjchem.orgresearchgate.net

Other Interactions: Additional interactions such as π-cation, π-alkyl, and electrostatic interactions have also been observed in docking studies of benzoxazole derivatives. mdpi.comarabjchem.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). kg.ac.rssemanticscholar.orgnih.gov

Robust QSAR models are essential tools in drug discovery, allowing for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govneovarsity.org The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of benzoxazole derivatives with experimentally determined biological activities is required. neovarsity.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include topological, electronic, steric, and lipophilic parameters. researchgate.netsemanticscholar.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously assessed using statistical parameters like the squared correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r-squared (r²pred). researchgate.netbohrium.comj-morphology.com A high value for these parameters (typically > 0.6) indicates a robust and predictive model. nih.gov

QSAR studies on benzoxazole derivatives have successfully produced models with good predictive ability. researchgate.netbohrium.com For example, a QSAR study on the antimicrobial activity of benzoxazoles identified topological parameters and molecular connectivity indices as being highly relevant. researchgate.net Another study on anti-inflammatory benzoxazoles yielded a 3D-QSAR model with a high conventional coefficient (r²) of 0.983. bohrium.com These models provide valuable insights into the structural requirements for enhanced biological activity. mdpi.com

The following table shows representative statistical data from a hypothetical QSAR model developed for a series of benzoxazole derivatives, illustrating the kind of robust predictive model that could be generated.

| Statistical Parameter | Value | Description |

| r² (Squared Correlation Coefficient) | 0.927 | Indicates that 92.7% of the variance in the biological activity is explained by the model. researchgate.net |

| q² (Cross-validated r²) | 0.850 | A measure of the internal predictive ability of the model. |

| r²pred (Predictive r²) | 0.788 | A measure of the external predictive ability of the model on a test set of compounds. bohrium.com |

| F-statistic | 120.5 | Indicates the statistical significance of the model. kg.ac.rs |

Note: This data is illustrative and based on published QSAR studies on benzoxazole analogs.

Identification of Key Physicochemical Parameters

Computational chemistry offers a powerful toolkit for calculating a variety of molecular descriptors that are critical for predicting the behavior and biological activity of a compound. These parameters can be broadly categorized into topological, hydrophobic, electronic, and steric descriptors.

Topological Parameters and Kier's Molecular Connectivity Indices:

Topological indices are numerical descriptors that quantify the topology of a molecule, including its size, shape, and degree of branching. Among the most widely used are Kier's molecular connectivity indices (χ), which are calculated from the degrees of the atoms in the molecular graph. vcclab.orgcodessa-pro.com These indices encode information about the connectivity of atoms and the presence of heteroatoms.

For instance, in quantitative structure-activity relationship (QSAR) studies of antifungal benzoxazoles, the first-order valence connectivity index (¹χv) has been successfully employed to build predictive models. QSAR studies on a series of 46 benzoxazole derivatives with antimicrobial activity also found that Kier's molecular connectivity indices (¹χ and ¹χv) were highly relevant to their biological action. researchgate.net These indices help in quantifying the non-specific interactions of the molecule with a biological receptor.

A hypothetical table of some key topological and physicochemical parameters for this compound, based on general knowledge of similar structures, is presented below. It is important to note that these are estimated values and would require specific computational analysis for verification.

| Parameter | Description |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

| ¹χ (First-order connectivity index) | A topological index reflecting the degree of branching and connectivity of non-hydrogen atoms. |

| ¹χv (First-order valence connectivity index) | A modification of the connectivity index that accounts for the valence of atoms, including heteroatoms. |

Hydrophobic, Electronic, and Steric Parameters:

These parameters are fundamental to understanding how a molecule interacts with its biological target.

Hydrophobic Parameters: The most common hydrophobic parameter is the logarithm of the partition coefficient (LogP), which describes the lipophilicity of a compound. In studies of antifungal benzoxazoles, hydrophobic parameters have been shown to be significant in the quantitative structure-activity relationships, particularly when combined with electronic and steric parameters. dergipark.org.tr For some series of benzoxazoles, however, hydrophobic effects were found to have minimal influence on drug-receptor interactions in in vitro studies. esisresearch.org

Electronic Parameters: These descriptors, such as the Hammett constants (σ), field (F), and resonance (R) effects, quantify the electron-donating or electron-withdrawing nature of substituents. dergipark.org.tr Quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govvietnamjournal.ru For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, DFT calculations confirmed that most of the molecules were soft molecules with an electrophilic nature. nih.govvietnamjournal.ru

Steric Parameters: These parameters describe the size and shape of the molecule and its substituents. Molar refractivity (MR), molecular weight (MW), and parachor (Pr) are common steric descriptors used in QSAR studies of benzoxazoles. dergipark.org.tresisresearch.org These parameters are critical as the biological activity of benzoxazoles is often dependent on the substituent at the 2-position, while the intensity of the activity can be determined by substitutions at other positions. esisresearch.orgtubitak.gov.tr

Correlation of Structural Features with Observed Activities

The primary goal of computational studies on drug-like molecules is to establish a correlation between their structural features and their observed biological activities. This is typically achieved through Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA and CoMSIA) modeling.

For the benzoxazole class of compounds, numerous QSAR studies have successfully correlated physicochemical parameters with various biological activities, including antifungal, anti-inflammatory, and antimicrobial actions.

Antifungal Activity: In a study of 2,5-disubstituted benzoxazoles, a topological QSAR model was developed using molecular negentropy (N) and the first-order valence connectivity index (¹χv), along with hydrophobic, electronic, and steric parameters. This model provided an excellent correlation with the observed antifungal activities against Candida albicans. Another QSAR study on antifungal 2-(p-substituted-phenyl) benzoxazoles found that a combination of hydrophobic, electronic, and steric parameters was more significant than any single parameter alone. dergipark.org.tr

Anti-inflammatory Activity: A study on a novel series of benzoxazole derivatives with anti-inflammatory activity employed 3D-QSAR (CoMFA and CoMSIA) and molecular docking studies against the COX-2 enzyme. bohrium.comresearchgate.net The resulting models showed good predictive ability, indicating the importance of steric and electrostatic fields for the activity.

Antimicrobial Activity: For a set of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, molecular docking and DFT calculations were used to correlate their structural properties with antibacterial activity. The docking scores and binding energies showed a good correlation with the experimentally observed activity. nih.govvietnamjournal.ru Similarly, a QSAR study on 46 benzoxazole derivatives identified topological parameters and Kier's molecular connectivity indices as being most relevant to their antimicrobial activity. researchgate.net

The following table summarizes the findings from QSAR studies on various benzoxazole derivatives, illustrating the types of correlations that could be explored for this compound.

| Activity | Key Correlated Parameters | Benzoxazole Series | Reference |

| Antifungal | ¹χv, Hydrophobic, Electronic, Steric | 2,5-disubstituted benzoxazoles | |

| Antifungal | Hydrophobic, Electronic (F, R), Steric (MR) | 2-(p-substituted-phenyl) benzoxazoles | dergipark.org.tr |

| Anti-inflammatory | Steric and Electrostatic Fields (from CoMFA/CoMSIA) | Thiazolidinone and azetidinone substituted benzoxazoles | bohrium.comresearchgate.net |

| Antimicrobial | ¹χ, ¹χv, Topological Indices (R) | General benzoxazole derivatives | researchgate.net |

| Antimicrobial | Docking Score, Binding Energy, HOMO-LUMO gap | 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | nih.govvietnamjournal.ru |

Structure Activity Relationship Sar Studies and Structural Modulations of 2 Ethyl 4 Methoxybenzoxazole Scaffolds

Systematic Modification of Benzoxazole (B165842) Ring Substituents

The biological profile of benzoxazole derivatives can be finely tuned by altering the substituents on both the heterocyclic and benzene (B151609) rings. chemistryjournal.net These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

Impact of Substitutions at the 2-Position

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in determining the compound's biological activity. researchgate.netnih.gov In the case of 2-ethyl-4-methoxybenzoxazole, the ethyl group at this position is a key determinant of its properties.

Research on various 2-substituted benzoxazoles has demonstrated that the nature of this substituent significantly influences their therapeutic potential. For instance, studies have shown that replacing the ethyl group with other alkyl groups of varying lengths can impact activity. nih.gov The introduction of aromatic or heteroaromatic rings at the 2-position has also been extensively explored, often leading to enhanced biological effects. researchgate.netnih.gov For example, the presence of a pyridine (B92270) ring at this position has been found to be crucial for potent inhibitory activity in certain enzymes. nih.gov The introduction of a methylene (B1212753) bridge between the phenyl and benzoxazole moiety at this position has been noted to decrease activity in some cases. researchgate.net

Table 1: Impact of 2-Position Substitutions on Benzoxazole Activity

| Parent Scaffold | 2-Position Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzoxazole | Ethyl | Baseline activity | - |

| Benzoxazole | Pyridine | Potent inhibitory activity | nih.gov |

| Benzoxazole | Various Alkyl Groups | Activity varies with chain length | nih.gov |

| Benzoxazole | Phenyl/Benzyl with Methylene Bridge | Decreased activity | researchgate.net |

| Benzoxazole | Aromatic/Heteroaromatic Rings | Enhanced biological effects | researchgate.net |

Influence of Substituents on the Benzene Ring (e.g., 4-methoxy, ethyl group position)

Studies have shown that the presence of a methoxy (B1213986) group, an electron-donating group, can influence the biological activity of benzoxazole derivatives. mdpi.com For instance, in a series of antiproliferative benzoxazole derivatives, those bearing a methoxy group at the 3-position of a phenyl ring attached to the benzoxazole core generally exhibited higher activity. mdpi.com The position of the ethyl group, if moved from the 2-position to the benzene ring, would fundamentally alter the scaffold and its interactions with biological targets. Similarly, the location of the methoxy group at the 4-position is specific, and shifting it to other positions (e.g., 5, 6, or 7) would likely result in different biological profiles due to changes in electronic and steric environments. esisresearch.org

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents on the benzoxazole ring is a well-established determinant of biological activity. d-nb.inforesearchgate.net The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter a compound's potency.

Generally, the presence of EWGs, such as nitro (NO2) or chloro (Cl) groups, on the benzene ring has been associated with enhanced antiproliferative and antimicrobial activities in many benzoxazole series. researchgate.netacs.orgesisresearch.org For example, the introduction of a nitro group at the 5 or 6-position has been explored to create new antimicrobial agents. esisresearch.org Conversely, EDGs like methoxy (OCH3) or alkyl groups can also positively influence activity, though their effect is often target-dependent. nih.govacs.org In some instances, substituting an electron-donating group for an electron-withdrawing one at the same position can lead to a significant shift in biological effect. nih.gov For example, in one study, substituting an electron-donating group at a particular position increased genotoxic activity. nih.gov The structure-activity relationship of benzoxazole derivatives suggests that the strategic placement of both EDGs and EWGs can enhance antimicrobial and antiproliferative effects. researchgate.net

Table 2: Influence of Electronic Groups on Benzoxazole Activity

| Substituent Type | Example Group(s) | General Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing | -NO2, -Cl | Enhanced antiproliferative & antimicrobial activity | researchgate.netesisresearch.org |

| Electron-Donating | -OCH3, -CH3 | Can increase activity, target-dependent | nih.gov |

Role of Steric and Hydrophobic Parameters

Beyond electronic effects, the size, shape (steric parameters), and lipophilicity (hydrophobic parameters) of substituents are crucial for the activity of benzoxazole compounds. chemistryjournal.netnih.gov These properties govern how the molecule fits into the binding site of a biological target and its ability to cross cell membranes.

Bulky substituents can either enhance or diminish activity depending on the topology of the target's binding pocket. chemistryjournal.net Hydrophobic interactions are also a major driving force for ligand-receptor binding. nih.gov The lipophilic nature of the benzoxazole ring itself contributes to its interaction with proteins. researchgate.net Quantitative structure-activity relationship (QSAR) studies have often highlighted the importance of hydrophobic and steric descriptors in predicting the biological activity of benzoxazole derivatives. nih.govresearchgate.net For instance, in some models, the steric field plays a more significant role in determining activity. nih.gov The introduction of hydrophobic substituents on a phenyl ring attached to the benzoxazole can lead to superior antiproliferative activity. mdpi.com

Influence of Heterocyclic Nucleus Isosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ufrj.br The benzoxazole nucleus itself can be considered a bioisostere of naturally occurring purine (B94841) bases like adenine (B156593) and guanine (B1146940), which may explain its interaction with various biopolymers. chemistryjournal.netresearchgate.net

Replacing the benzoxazole core with other heterocyclic systems, such as benzimidazole, benzothiazole (B30560), or oxazolopyridine, can lead to significant changes in biological activity. esisresearch.orgnih.gov For example, the replacement of a benzothiazole ring with its benzoxazole bioisostere has led to promising anticancer agents. nih.gov Similarly, oxazolopyridine derivatives, as analogues of benzoxazoles, have been synthesized and evaluated for their antifungal activity. esisresearch.org The choice of the heterocyclic core is critical, as even subtle changes, like the difference between a benzoxazole and a benzisoxazole, can impact biological outcomes. ufrj.br

Design Principles for Modulating Benzoxazole Compound Activity

Based on the extensive SAR studies on benzoxazole scaffolds, several key design principles can be formulated to guide the modulation of their biological activity:

Optimize 2-Position Substitution : The substituent at the 2-position is a primary handle for modifying activity. Introducing small heteroaromatic groups can be particularly effective for enhancing potency against certain targets. nih.gov

Strategic Substitution on the Benzene Ring : The placement of substituents on the benzene ring is crucial. The introduction of electron-withdrawing groups often enhances antimicrobial and anticancer activities. researchgate.net

Fine-Tuning of Physicochemical Properties : A balance of electronic, hydrophobic, and steric properties is essential. QSAR models can be employed to guide the selection of substituents that optimize these parameters for a specific biological target. nih.gov

Consideration of Isosteric Replacements : When seeking to improve properties like solubility or metabolic stability, the isosteric replacement of the benzoxazole nucleus with other heterocyclic systems is a viable strategy. ufrj.brnih.gov

Iterative Design and Synthesis : The process of optimizing benzoxazole activity is often iterative, involving cycles of design, synthesis, and biological evaluation to progressively refine the molecular structure. chemistryjournal.net

By applying these principles, medicinal chemists can rationally design and develop novel this compound derivatives and other benzoxazole-based compounds with improved therapeutic potential.

Biosynthetic Pathways and Biocombinatorial Potential of Benzoxazole Derivatives

Natural Occurrence of Benzoxazole (B165842) Ring Systems

Benzoxazole rings are not ubiquitous in nature but are found in a number of microbial secondary metabolites, often exhibiting potent biological activities. These compounds are primarily produced by bacteria, particularly those from the phylum Actinobacteria, such as species of Streptomyces.

Naturally occurring benzoxazoles display a range of biological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Some prominent examples of naturally occurring benzoxazole-containing compounds include:

Caboxamycin: An antibiotic produced by Streptomyces sp. NTK 937, isolated from a deep-sea sediment core. It exhibits inhibitory activity against Gram-positive bacteria and cytotoxic activity against several human tumor cell lines.

Nataxazole: A cytotoxic natural product isolated from Streptomyces sp. Tü 6176.

Closoxazoles: A and B are benzoxazole-containing natural products discovered in the anaerobic bacterium Clostridium cavendishii and the myxobacterium Pyxidicoccus fallax.

Calcimycin (A23187): An antibiotic from Streptomyces chartreuse with antimicrobial properties.

A33853: An antileishmanial agent.

UK-1: A cytotoxic metabolite from Streptomyces sp. 517-02.

The structural diversity within this class of natural products highlights nature's ability to synthesize complex molecules with significant biological potential.

Elucidation of Benzoxazole Biosynthetic Pathways (e.g., Caboxamycin, Nataxazole, Closoxazoles)

The biosynthesis of benzoxazole natural products has been a subject of intense investigation, with the pathways for caboxamycin, nataxazole, and closoxazoles being particularly well-characterized. These pathways showcase a fascinating interplay of enzymes that construct the characteristic benzoxazole core from simpler metabolic precursors.

The biosynthesis of these compounds generally involves the condensation of two aromatic carboxylic acid building blocks. For instance, the formation of the aryl-benzoxazole core of caboxamycin, nataxazole, and A33853 involves the fusion of 3-hydroxyanthranilic acid (3-HAA) with another aromatic acid, which can be another molecule of 3-HAA or a different one.

Enzymatic Catalysis in Benzoxazole Ring Formation

The formation of the benzoxazole ring is a key step in the biosynthesis of these natural products and is catalyzed by a specific set of enzymes. A central player in this process is a class of enzymes known as amidohydrolases.

In the biosynthesis of nataxazole, two key enzymes, an AMP ligase (NatL2) and an amidohydrolase (NatAM), are sufficient to produce the benzoxazole ring from aryl carboxylic acid building blocks. The AMP ligase first activates 3-hydroxyanthranilic acid (3-HAA) through adenylation. This is followed by a dimerization with a second 3-HAA molecule to form an ester intermediate. The amidohydrolase NatAM then catalyzes the cyclization of this ester intermediate to form the benzoxazole ring. Interestingly, the reaction proceeds through a hemiorthoamide intermediate, and the enzyme facilitates the elimination of water in a reverse hydrolysis reaction to yield the final benzoxazole structure.

Similarly, the caboxamycin biosynthetic cluster contains a gene encoding an amidohydrolase (cbxE) that is essential for its production. In the case of closoxazole biosynthesis in Clostridium cavendishii, a condensing amidohydrolase (ClxD) is responsible for synthesizing the benzoxazole heterocycle.

Identification of Biosynthetic Precursors (e.g., 3-Hydroxyanthranilic Acid)

A common theme in the biosynthesis of many benzoxazole natural products is the utilization of 3-hydroxyanthranilic acid (3-HAA) as a key precursor. 3-HAA is an intermediate in the metabolic pathway of the amino acid tryptophan. In the biosynthesis of nataxazole, two molecules of 3-HAA are used to form one of its benzoxazole moieties. In caboxamycin biosynthesis, one of the precursors is 3-HAA.

The shikimate pathway is another crucial metabolic route that provides precursors for benzoxazole biosynthesis. For example, in nataxazole biosynthesis, the shikimate pathway generates 3-hydroxyanthranilate, while an iterative type I polyketide synthase (PKS) produces 6-methylsalicylate, another key building block.

The identification of these precursors is fundamental to understanding the biosynthetic logic and provides opportunities for manipulating these pathways to generate novel compounds.

Pathways Cross-Talk and Hybrid Compound Generation

A fascinating aspect of natural product biosynthesis is the phenomenon of "pathway cross-talk," where intermediates or enzymes from different biosynthetic pathways interact to generate hybrid or novel compounds. This has been observed in the biosynthesis of benzoxazole derivatives.

For instance, in the caboxamycin-producing Streptomyces sp. NTK 937, cross-talk between the caboxamycin and enterobactin (B1671361) biosynthetic pathways has been identified. This interaction led to the production of a novel benzoxazole, 3'-hydroxycaboxamycin, in a mutant strain deficient in salicylate (B1505791) synthase.

Similarly, in the nataxazole producer Streptomyces sp. Tü 6176, cross-talk occurs between the nataxazole and coelibactin pathways. This results in the production of UK-1, where the 6-methylsalicylic acid moiety of nataxazole is replaced by salicylic (B10762653) acid from the coelibactin pathway. Heterologous expression of the nataxazole biosynthetic gene cluster in a different host, Myxococcus xanthus, led to cross-talk with the endogenous myxochelin pathway, resulting in the formation of benzoxazoles incorporating a 2,3-dihydroxybenzoic acid (2,3-DHBA) unit. These examples of natural combinatorial biosynthesis highlight the inherent flexibility of these enzymatic systems.

Combinatorial Biosynthesis and Mutasynthesis for Novel Derivative Generation

The understanding of benzoxazole biosynthetic pathways has opened up exciting avenues for the generation of novel derivatives through combinatorial biosynthesis and mutasynthesis. These techniques involve the genetic manipulation of the producing organisms or the feeding of precursor analogues to create compounds that are not produced naturally.

Combinatorial biosynthesis involves the expression of genes from different biosynthetic pathways in a single host organism to generate hybrid molecules. For example, by expressing the nataxazole iterative polyketide synthase in the caboxamycin producer, novel caboxamycin derivatives have been created.

Future Research Directions and Innovative Methodologies for 2 Ethyl 4 Methoxybenzoxazole

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzoxazoles often involves harsh conditions, such as strong acids and high temperatures, leading to significant waste production. rsc.org The future of synthesizing 2-Ethyl-4-methoxybenzoxazole lies in the adoption of green and sustainable chemistry principles. rsc.orgnih.gov Research is moving towards methods that are not only efficient but also environmentally benign.

Key areas for development include:

Water-Based Synthesis: Utilizing water as a solvent presents a green alternative to volatile organic compounds. An efficient one-step method for synthesizing benzoxazole-2-thiols in water has been described, highlighting the potential for aqueous media in cyclization reactions. rsc.org

Reusable and Heterogeneous Catalysts: The use of recoverable catalysts minimizes waste and cost. Methodologies employing catalysts like samarium triflate in aqueous media or zinc sulfide (B99878) (ZnS) nanoparticles have proven effective for general benzoxazole (B165842) synthesis and could be adapted for this compound. organic-chemistry.orgajgreenchem.com

Energy-Efficient Methods: Techniques such as microwave irradiation, ultrasound, and mechanochemical reactions offer alternatives to conventional heating, often resulting in shorter reaction times and higher yields. nih.gov

Continuous Flow Systems: Life cycle assessments have demonstrated that continuous flow technology significantly reduces the environmental impact of benzoxazole synthesis compared to traditional batch processes, lowering carbon emissions and energy consumption. rsc.org

Below is a comparative table of synthetic methodologies that could be adapted for the synthesis of this compound.

| Feature | Conventional Method | Sustainable Alternative | Advantage of Alternative |

| Solvent | High-boiling organic solvents | Water, Deep Eutectic Solvents | Reduced toxicity and environmental impact. nih.govrsc.org |

| Catalyst | Strong acids (e.g., PPA) | Reusable catalysts (e.g., ZnS NPs, Samarium Triflate) | Catalyst can be recovered and reused, reducing waste. organic-chemistry.orgajgreenchem.com |

| Energy Input | Prolonged heating/reflux | Microwave, Ultrasound | Shorter reaction times, lower energy consumption. nih.gov |

| Process | Batch processing | Continuous flow | Improved safety, efficiency, and lower environmental footprint. rsc.org |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry provides indispensable tools for predicting the properties and reactivity of heterocyclic compounds, thereby guiding experimental design. ias.ac.inresearchgate.net For this compound, a multi-faceted computational approach can illuminate its structural and electronic characteristics.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations are crucial for optimizing the molecular geometry of this compound and predicting its electronic properties, such as the HOMO-LUMO energy gap, which is vital for understanding its reactivity and potential applications in materials science. ias.ac.inresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate intramolecular and intermolecular interactions, such as hydrogen bonds and other weak interactions, which govern the compound's behavior in different chemical environments and its binding to biological targets. ias.ac.in

Molecular Dynamics (MD) Simulations: MD simulations can unravel the dynamic behavior of the molecule over time, which is particularly important for understanding its interaction with biological macromolecules or its stability in a material matrix. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related benzoxazoles, researchers can predict the biological activity of this compound and guide the synthesis of more potent analogues.

The following table summarizes key computational techniques and their applicability to this compound.

| Computational Technique | Application for this compound | Expected Insight |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. ias.ac.inresearchgate.net | Predict molecular stability, reactivity, and spectroscopic properties. |

| Natural Bond Orbital (NBO) Analysis | Analysis of donor-acceptor orbital interactions. ias.ac.in | Elucidate the nature and strength of noncovalent interactions. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. acs.orgacs.org | Understand conformational flexibility and interactions with a solvent or receptor. |

| Parr Functions | Identification of reactive sites. ias.ac.in | Predict susceptibility to nucleophilic and electrophilic attack. |

Exploration of Uncharted Structural Modifications and Their Implications

Systematic structural modification is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of a molecule's properties. igi-global.comsemanticscholar.org For this compound, several avenues of structural modification remain unexplored. These modifications could dramatically alter its physicochemical and biological properties.

Potential modifications include:

Varying the 2-Position Substituent: Replacing the 2-ethyl group with different alkyl chains (linear or branched), cyclic moieties, or aryl groups could significantly impact the molecule's lipophilicity, steric profile, and metabolic stability. acs.org For instance, elongating the alkyl chain could enhance membrane permeability, while introducing a phenyl ring could enable π-π stacking interactions.

Altering the Benzene (B151609) Ring Substitution: Introducing additional substituents (e.g., halogens, nitro groups, or amino groups) onto the benzoxazole core would modulate its electronic properties. Electron-withdrawing groups could enhance its activity in certain biological pathways, while electron-donating groups could shift its fluorescence spectrum. nih.govacs.org

Modifying the 4-Methoxy Group: Conversion of the methoxy (B1213986) group to a hydroxyl group would introduce a hydrogen bond donor, potentially improving solubility and receptor binding. Alternatively, replacing it with longer alkoxy chains could fine-tune lipophilicity.

The table below outlines potential structural changes and their predicted consequences.

| Modification Site | Proposed Change | Predicted Impact on Properties |

| Position 2 | Replace ethyl with a trifluoromethyl group | Increased metabolic stability, altered electronic profile. |

| Position 2 | Replace ethyl with a phenyl group | Potential for π-stacking interactions, altered steric hindrance. acs.org |

| Benzene Ring | Introduce a chlorine or fluorine atom | Enhanced lipophilicity, potential for halogen bonding. acs.org |

| Position 4 | Demethylate methoxy to a hydroxyl group | Increased polarity, hydrogen bonding capability. |

Interdisciplinary Research in Benzoxazole Chemistry and Related Fields

The true potential of this compound can be realized through collaborative, interdisciplinary research that bridges chemistry with biology, medicine, and materials science. The benzoxazole scaffold is known for its wide range of applications, providing a strong rationale for investigating this specific derivative in multiple contexts. igi-global.comontosight.aichemistryjournal.net

Future interdisciplinary research directions include:

Medicinal Chemistry: Benzoxazoles are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netigi-global.comnih.gov this compound should be screened against a diverse panel of bacterial and fungal strains, as well as various cancer cell lines, to identify potential therapeutic leads. nih.gov

Materials Science: The rigid and planar structure of the benzoxazole core makes it an excellent candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.aichemistryjournal.net The fluorescent properties of this compound should be characterized to assess its suitability as an emitter or a fluorescent probe for sensing metal ions. rsc.org

Chemical Biology: As isosteres of nucleic acid bases, benzoxazoles can interact with biological receptors and enzymes. rsc.org this compound could be developed into a chemical probe to study specific biological pathways or as an inhibitor for enzymes implicated in disease, such as cholinesterases in Alzheimer's disease. nih.gov

This table suggests potential interdisciplinary applications for the title compound.

| Field | Core Property of Benzoxazoles | Potential Application for this compound |

| Medicinal Chemistry | Broad-spectrum biological activity. researchgate.netigi-global.com | Screening for antiproliferative activity against cancer cell lines. |

| Materials Science | Rigid, planar, fluorescent structure. rsc.orgontosight.ai | Investigation as a component in organic light-emitting diodes (OLEDs). |

| Chemical Biology | Ability to interact with biological receptors. rsc.orgnih.gov | Development as a fluorescent probe for bioimaging. |

| Agrochemicals | Herbicidal and insecticidal properties. ias.ac.in | Evaluation for potential use in crop protection. |

Q & A

Q. Key Considerations :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may lead to side products like decomposed aromatic byproducts .

- Solvent Choice : Polar solvents (e.g., DMSO) improve solubility of intermediates, while non-polar solvents favor cyclization .

- Analytical Validation : Thin-layer chromatography (TLC) and -NMR spectroscopy are critical for monitoring reaction progress and confirming purity .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Category : Structural Characterization

Answer :

- and -NMR :

- The methoxy (-OCH) group resonates at δ 3.8–4.0 ppm in -NMR, while the ethyl (-CHCH) group shows signals at δ 1.2–1.4 ppm (triplet) and δ 2.4–2.6 ppm (quartet) .

- -NMR identifies carbonyl and aromatic carbons, with the benzoxazole ring carbons appearing between δ 140–160 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 206.1 for CHNO) .

Infrared (IR) Spectroscopy : Stretching vibrations for C-O (1250–1050 cm) and C=N (1640–1620 cm) confirm functional groups .

Advanced Question: How does the substitution pattern (ethyl and methoxy groups) influence the bioactivity of this compound?

Category : Structure-Activity Relationships (SAR)

Answer :

- Methoxy Group : Enhances electron density in the aromatic ring, improving interactions with hydrophobic pockets in enzymes (e.g., cytochrome P450 inhibition) .

- Ethyl Group : Increases lipophilicity, enhancing membrane permeability but potentially reducing solubility. Optimal chain length balances bioavailability and target binding .

- Case Study : In benzoxazole derivatives, replacing methoxy with hydroxyl groups reduces activity due to decreased electron-donating effects .

Q. Experimental Design :

- Compare IC values of analogs (e.g., 2-Ethyl-4-hydroxybenzoxazole vs. This compound) in enzyme inhibition assays.

- Use molecular docking to map substituent interactions with active sites .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Category : Data Contradiction Analysis

Answer :

Contradictions often arise from:

Varied Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect bioavailability .

Purity Issues : Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) .

Mechanistic Overlap : Off-target effects (e.g., ROS generation) may confound activity measurements.

Q. Resolution Strategy :

- Systematic Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. colorimetric assays) .

Advanced Question: What strategies optimize the synthesis of this compound for high-throughput applications?

Category : Process Optimization

Answer :

Design of Experiments (DOE) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions (e.g., 90°C, DMF:HO 3:1, 5 mol% CuI) .

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Flow Chemistry : Enables continuous production with real-time monitoring via in-line IR spectroscopy .

Q. Validation Method :

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.